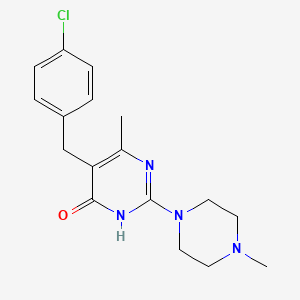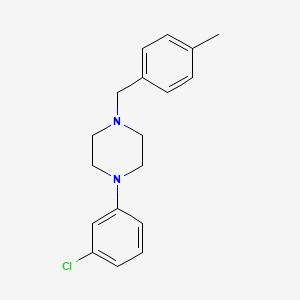
5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CBMP and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of CBMP is not fully understood. However, studies have shown that CBMP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. CBMP has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CBMP has been found to exhibit various biochemical and physiological effects. Studies have shown that CBMP can induce cell cycle arrest, decrease the expression of certain genes, and inhibit the activity of certain enzymes and proteins. CBMP has also been found to exhibit potent antioxidant activity and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of CBMP is its potent antitumor activity. CBMP has been found to exhibit activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. However, one of the significant limitations of CBMP is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of CBMP. One of the significant areas of future research is the development of new methods for synthesizing CBMP. Researchers are also studying the potential applications of CBMP in the treatment of other diseases, including neurodegenerative diseases and infectious diseases. Additionally, researchers are studying the potential use of CBMP in combination with other drugs to enhance its activity against cancer cells.
Métodos De Síntesis
The synthesis of CBMP involves the reaction between 4-Chlorobenzylamine hydrochloride, 6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, and sodium bicarbonate. The reaction is carried out in a solvent mixture of methanol and water at a specific temperature and pressure. The resulting product is purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CBMP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CBMP is in the field of medicinal chemistry. CBMP has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-15(11-13-3-5-14(18)6-4-13)16(23)20-17(19-12)22-9-7-21(2)8-10-22/h3-6H,7-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYZPKTHOGWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138068.png)
![3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide](/img/structure/B6138076.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)